5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine
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Description
The compound “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring and a 2,3-dihydro-1,4-benzodioxin ring . These functional groups could potentially give the compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a 1,3,4-oxadiazole ring attached to a 2,3-dihydro-1,4-benzodioxin ring. The presence of these rings could potentially influence the compound’s chemical reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The 1,3,4-oxadiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic attack at the 5-position . The 2,3-dihydro-1,4-benzodioxin ring could also potentially undergo reactions at its aromatic positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the 1,3,4-oxadiazole and 2,3-dihydro-1,4-benzodioxin rings could potentially affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthetic Approaches and Chemical Properties
- Synthetic Routes : The synthesis of amino-oxadiazoles, including structures related to the specified compound, involves reactions such as the transformation of guanidine on benzhydroxamyl chloride and reactions with trichloromethyloxadiazoles. These methods offer pathways to generate 5-amino-1,2,4-oxadiazoles derivatives (Eloy & Lenaers, 1966).
Biological Activities and Applications
Antimicrobial Activities : The synthesis of 1,2,4-Triazole derivatives and their testing for antimicrobial properties provide insights into the potential use of oxadiazole derivatives as antimicrobial agents. Some synthesized compounds have shown moderate to good activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Antiproliferative Activity : Novel oxadiazole derivatives have been synthesized and tested for their antiproliferative activity in vitro against human tumor cell lines. Some compounds revealed cytotoxic activity, suggesting their potential use in cancer research (Liszkiewicz et al., 2003).
Antioxidant Activities : The exploration of oxadiazol-2-amine derivatives for their antioxidant activities has led to the identification of compounds with promising antioxidant properties. Such studies highlight the potential therapeutic applications of these compounds in managing oxidative stress-related disorders (Saundane et al., 2013).
Advanced Materials and Other Applications
- Energetic Materials : Research into the synthesis of bi-heterocyclic skeletons with high heats of formation and detonation has yielded compounds with significant explosive performance. These findings suggest the application of oxadiazole derivatives in the development of energetic materials (Cao et al., 2020).
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)8-5-14-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXFDMQIMKOVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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